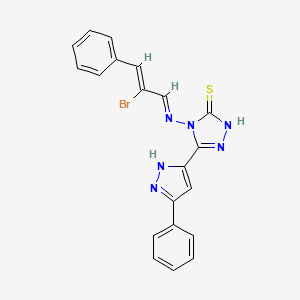
C22H13F4N5O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Substitution reactions often involve and .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a or .
Medicine: Explored for its potential therapeutic properties, including and activities.
Industry: Utilized in the development of and .
Mécanisme D'action
The mechanism of action of 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Compounds such as 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide and 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide exhibit similar chemical properties and reactivity.
6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide: shares structural similarities with other and derivatives.
Uniqueness
The uniqueness of 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide lies in its fluorinated structure , which imparts distinct chemical stability and biological activity . The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability , making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C22H13F4N5O |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-4-methyl-11-[3-(trifluoromethyl)phenyl]-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C22H13F4N5O/c1-12-18(13-5-7-15(23)8-6-13)20-28-27-19-17(31(20)29-12)9-10-30(21(19)32)16-4-2-3-14(11-16)22(24,25)26/h2-11H,1H3 |
Clé InChI |
JNHSPSGBWUPGCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC(=C4)C(F)(F)F)N=NC2=C1C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine](/img/structure/B15172020.png)
![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)
![5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15172028.png)


![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B15172053.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)

![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)
![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)
